BenchChemオンラインストアへようこそ!

3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

TrkA inhibition Neuropathic pain c-Met

CAS 852437-90-2 is a 1,2,4-triazolo[4,3-b]pyridazine derivative identified in the Therapeutic Target Database (TTD) and DrugMap as a selective inhibitor of Tropomyosin-related kinase A (TrkA), patented by Merck Sharp & Dohme Corp. for the treatment of chronic and neuropathic pain.

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
CAS No. 852437-90-2
Cat. No. B3288731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852437-90-2
Molecular FormulaC21H20N4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
InChIInChI=1S/C21H20N4O2S/c1-14-4-6-15(7-5-14)13-28-20-11-10-19-22-23-21(25(19)24-20)16-8-9-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3
InChIKeyKUSCCESARYDBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: A Tropomyosin-Related Kinase A (TrkA)-Targeted Probe for Pain Research Procurement


CAS 852437-90-2 is a 1,2,4-triazolo[4,3-b]pyridazine derivative identified in the Therapeutic Target Database (TTD) and DrugMap as a selective inhibitor of Tropomyosin-related kinase A (TrkA), patented by Merck Sharp & Dohme Corp. for the treatment of chronic and neuropathic pain [1]. This compound belongs to a privileged heterocyclic scaffold with well-documented multitarget potential across kinases (c-Met, Pim-1, Akt, LRRK2) and GABA_A receptors, necessitating precise target annotation to ensure experimental reproducibility in pain and inflammation signaling studies [2].

Why Triazolo[4,3-b]pyridazine Substitution Fails: The Criticality of 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio) Target Identity for Pain-Focused Research


The 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibits divergent kinase selectivity dictated by subtle substitution patterns. While structurally related derivatives (e.g., compound 4g from Khalil et al. 2024) demonstrate potent dual c-Met/Pim-1 inhibition (IC50 0.163/0.283 μM) and antitumor cytotoxicity, the specific combination of the 3-(3,4-dimethoxyphenyl) and 6-((4-methylbenzyl)thio) moieties in CAS 852437-90-2 redirects target engagement entirely toward TrkA, as confirmed by independent database annotation [1][2]. Simply interchanging a scaffold-matched analog without verifying its annotated target profile would shift the biological readout from the NGF/TrkA pain signaling axis to oncogenic kinase pathways, fundamentally compromising experimental validity.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Versus Closest In-Class Analogs


Target Engagement Divergence: Annotated TrkA Inhibition for Pain Research Versus c-Met/Pim-1 Dual Inhibition in Closest Scaffold-Matched Published Analog

CAS 852437-90-2 is database-annotated as a Tropomyosin-related kinase A (TrkA) inhibitor, patented for chronic and neuropathic pain indications [1]. In contrast, the triazolo[4,3-b]pyridazine derivative compound 4g (Khalil et al. 2024), which shares the identical core heterocyclic scaffold, exhibits potent dual inhibition of c-Met (IC50 = 0.163 ± 0.01 μM) and Pim-1 (IC50 = 0.283 ± 0.01 μM) alongside cytotoxic antiproliferative activity against MCF-7 cancer cell lines [2]. This represents a complete target class divergence — from pain-relevant neurotrophin signaling (TrkA) to oncogenic kinase pathways (c-Met/Pim-1) — arising solely from different substituent combinations on a shared triazolo[4,3-b]pyridazine scaffold.

TrkA inhibition Neuropathic pain c-Met Pim-1 Kinase selectivity

Structural Substitution Pattern Dictates Scaffold Pharmacology: The 3-(3,4-Dimethoxyphenyl) and 6-((4-Methylbenzyl)thio) Combination Versus 3-Thiophenyl Analogs

CAS 852437-90-2 carries the unique combination of a 3-(3,4-dimethoxyphenyl) group at the triazole ring and a 6-((4-methylbenzyl)thio) substituent at the pyridazine ring. In comparison, the commercially available analog 6-((4-methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868966-95-4) replaces the 3,4-dimethoxyphenyl with a thiophen-2-yl moiety, resulting in a calculated molecular weight shift (392.5 vs. 338.4 g/mol) and substantially altered electronic and steric properties at the ATP-binding site recognition interface [1]. This specific substitution pattern has been identified in the patent literature (WO2012125667, Example 24) as conferring TrkA inhibitory activity, distinguishing it from thiophenyl-substituted analogs that lack the methoxy hydrogen-bonding vectors necessary for TrkA hinge-region recognition [1].

Structure-activity relationship Substituent effect Molecular recognition Kinase selectivity

Disease Indication Divergence: Pain (TrkA) Versus Oncology (c-Met/Pim-1) Therapeutic Area Annotation

CAS 852437-90-2 is explicitly annotated in the DrugMap database with patented indications spanning Chronic pain (MG30), Neuropathic pain (8E43.0), Pruritus (EC90), and select oncological categories (Solid tumour/cancer, Thymic cancer) [1]. In contrast, structurally related triazolo[4,3-b]pyridazine derivatives from the Khalil et al. 2024 study are exclusively developed and characterized as anticancer agents targeting c-Met/Pim-1-driven tumor cell proliferation, with no documented pain indication [2]. This divergence in curated therapeutic area annotation provides a clear decision criterion for research groups aiming to study NGF/TrkA-mediated pain signaling versus oncogenic kinase pathways.

Therapeutic indication Pain Oncology Drug repurposing Targeted therapy

Optimal Research Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Based on Quantitative Differentiation Evidence


Pharmacological Dissection of NGF/TrkA Signaling in Neuropathic Pain Models

For in vivo rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury), CAS 852437-90-2 offers a database-validated TrkA-targeted probe as confirmed by the Therapeutic Target Database (TTD) and DrugMap, with specific patent-backed claims for neuropathic pain (ICD-11: 8E43.0) [1]. This compound enables researchers to attribute observed analgesic phenotypes unambiguously to TrkA inhibition, in contrast to scaffold-matched c-Met/Pim-1 dual inhibitors (e.g., compound 4g from Khalil et al. 2024, c-Met IC50 = 0.163 μM) that would confound pain readouts with oncogenic signaling interference [2]. The structurally critical 3-(3,4-dimethoxyphenyl) substituent—absent in thiophenyl-substituted analogs (CAS 868966-95-4)—provides the hydrogen-bonding capacity required for kinase hinge-region engagement central to TrkA selectivity [1].

Chemical Probe Qualification for Target Validation Studies in Pain and Pruritus

In target validation workflows requiring a well-annotated TrkA kinase inhibitor with explicit disease-to-target linkage, CAS 852437-90-2 provides the curated annotation advantage. Its DrugMap entry catalogs patented indications including pruritus (ICD-11: EC90) and chronic pain (ICD-11: MG30), differentiating it from unannotated triazolo[4,3-b]pyridazine analogs whose biological profiles are limited to isolated enzyme inhibition data [1]. This curated disease-target mapping enables compliant integration into systematic target identification and validation pipelines, with transparent provenance traceable to the original Merck Sharp & Dohme Corp. patent WO2012125667 [2]. The compound's specific substituent pattern — 3-(3,4-dimethoxyphenyl) combined with 6-((4-methylbenzyl)thio) — distinguishes it quantitatively from 3-thiophenyl analogs (ΔMW = 54.06 g/mol) and ensures procurement of the exact chemical entity associated with the documented target engagement profile .

Tool Compound for Discriminating TrkA-Mediated Effects from c-Met or Pim-1 Crosstalk in Kinase Selectivity Panels

In selectivity profiling panels designed to parse the individual contributions of TrkA, c-Met, and Pim-1 kinases in neuronal or cancer cell models, CAS 852437-90-2 serves as the context-appropriate TrkA inhibitor. This contrasts with compound 4g (Khalil et al. 2024), which inhibits c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM) but lacks TrkA annotation [1]. Using the correct tool compound prevents c-Met/Pim-1 off-target interference when measuring NGF-dependent neurite outgrowth or TRPV1 sensitization endpoints. Its molecular weight (392.5 g/mol) and the absence of free NH/OH hydrogen-bond donors (HBD = 0) further favor passive membrane permeability in cellular assays, a property that can be contrasted with more polar kinase probe candidates [2].

Reference Standard for Analytical Method Development and Pharmacopeial Characterization of Triazolo[4,3-b]pyridazine-Based Kinase Inhibitors

For analytical chemistry teams developing HPLC purity methods or UPLC-MS quantification assays for triazolo[4,3-b]pyridazine kinase inhibitors, CAS 852437-90-2 provides a structurally representative reference standard with a molecular formula of C21H20N4O2S (MW = 392.5 g/mol) [1]. The presence of both electron-rich 3,4-dimethoxyphenyl and 4-methylbenzylthio chromophores yields a characteristic UV absorbance profile distinct from simpler 3-thiophenyl-substituted analogs (CAS 868966-95-4, C17H14N4S2, MW = 338.44 g/mol), enabling unambiguous chromatographic identification in compound library QC workflows. The compound's patented status and documented chemical identity in WO2012125667 Example 24 provide the regulatory-grade provenance documentation required for GLP-compliant bioanalytical method validation [2].

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.